Ethyl 6-chloro-3-oxohexanoate
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Overview
Description
Ethyl 6-chloro-3-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that is used as an intermediate in various chemical syntheses. This compound is known for its reactivity and versatility in organic chemistry, making it a valuable building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Ethyl 6-chloro-3-oxohexanoate primarily targets alcohol dehydrogenases (ADHs) . These enzymes are used in organic synthesis for the production of chiral compounds . They catalyze the stereoselective reduction of prochiral ketones with remarkable chemo-, regio-, and stereoselectivity .
Mode of Action
The compound interacts with its targets, the alcohol dehydrogenases, through a process of reduction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but this is a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The affected pathway is the reduction of prochiral ketones . This process is catalyzed by alcohol dehydrogenases, which are used as isolated enzymes or whole cells . The reduction of prochiral ketones leads to the production of chiral alcohols .
Pharmacokinetics
It’s important to note that the efficiency of the biocatalytic process involving this compound is influenced by factors such as ph, temperature, nadp+ concentration, and cell loading .
Result of Action
The result of the compound’s action is the production of chiral alcohols . These are important building blocks in the chemical and pharmaceutical industry for the production of various products, including chemical catalysts, liquid crystals, flavors, agrochemicals, or drugs .
Action Environment
The action of this compound is influenced by environmental factors such as the stability of the substrate in aqueous solutions and partial substrate inhibition . A fed-batch strategy has been developed to address these issues and maintain a suitably low substrate concentration throughout the entire process .
Biochemical Analysis
Biochemical Properties
Ethyl 6-chloro-3-oxohexanoate is involved in biocatalytic ketone reduction processes . This compound can be reduced by isolated enzymes or whole cells that exhibit ketone-reducing activity . The product of this reduction, tert-butyl-(S)-6-chloro-5-hydroxy-3-oxohexanoate, can be produced with greater than 99.5% enantiomeric excess and 72% isolated yield .
Cellular Effects
It is known that the compound can influence enzymatic activity, which could potentially impact various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by enzymes or whole cells . This process is dependent on cofactors, and one of the major tasks in process development is to provide an effective method for regeneration of the consumed cofactors .
Temporal Effects in Laboratory Settings
It is known that some biotransformation processes with substrate-coupled cofactor regeneration demand removal of the coproduct acetone because acetone can affect the activity of the enzyme .
Metabolic Pathways
It is known that the compound can be reduced by enzymes or whole cells, suggesting that it may be involved in certain reduction reactions within metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-3-oxohexanoate can be synthesized through several methods. One common synthetic route involves the reaction of bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst. The reaction is carried out in an organic solvent at temperatures ranging from 40 to 100°C for 1 to 10 hours . Another method involves the chlorination of monoethyl adipate using sulfur oxychloride, which produces this compound with a high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous preparation devices that allow for high yield and safe operation under mild conditions . These methods are designed to minimize waste and reduce production costs, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols, such as ethyl 6-chloro-3-hydroxyhexanoate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or piperidine, to form esters and salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like piperidine or other amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to 6-chlorohexanoic acid.
Reduction: The reduction process yields ethyl 6-chloro-3-hydroxyhexanoate.
Substitution: Substitution reactions produce various esters and salts depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-3-oxohexanoate has several applications in scientific research:
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including those with potential therapeutic applications.
Industry: This compound is used in the production of agrochemicals, flavors, and fragrances.
Comparison with Similar Compounds
Ethyl 6-chloro-3-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 6-chloro-5-hydroxy-3-oxohexanoate: This compound is similar but contains a hydroxyl group instead of a carbonyl group, making it less reactive in certain reactions.
Ethyl 5-chloro-3-oxohexanoate: This compound has a similar structure but with the chlorine atom positioned differently, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and versatility, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
ethyl 6-chloro-3-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDQPUOWFBNCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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